molecular formula C12H16O3 B1270937 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid CAS No. 667440-80-4

2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid

Cat. No.: B1270937
CAS No.: 667440-80-4
M. Wt: 208.25 g/mol
InChI Key: BVMJEFFWDAOAAU-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid is an organic compound with the molecular formula C11H14O3 It is a derivative of phenoxypropanoic acid, characterized by the presence of two methyl groups on the phenoxy ring and an additional methyl group on the propanoic acid moiety

Scientific Research Applications

2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid typically involves the reaction of 2,3-dimethylphenol with a suitable alkylating agent, followed by carboxylation. One common method is the alkylation of 2,3-dimethylphenol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dimethylphenoxy)-2-methylpropanoic acid
  • 2-(3,4-Dimethylphenoxy)-2-methylpropanoic acid
  • 2-(2,3-Dimethylphenoxy)-2-ethylpropanoic acid

Uniqueness

2-(2,3-Dimethylphenoxy)-2-methylpropanoic acid is unique due to the specific positioning of the methyl groups on the phenoxy ring and the additional methyl group on the propanoic acid moiety. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8-6-5-7-10(9(8)2)15-12(3,4)11(13)14/h5-7H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMJEFFWDAOAAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364171
Record name 2-(2,3-dimethylphenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667440-80-4
Record name 2-(2,3-dimethylphenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydroxide (82.0 g, 2.05 mol) was added to a solution of methyl ethyl ketone (400 mL) containing 2,3-dimethylphenol (50.0 g, 410 mmol), and the mixture was stirred at 50° C. for 1 hour. After that, a solution of methyl ethyl ketone (200 mL) containing 2-bromo-2-methylpropionic acid (103 g, 615 mmol) was added thereto, and the mixture was stirred at 50° C. for 4 hours. After cooled to room temperature, the reaction solution was distributed by adding water and diethyl ether. 6N hydrochloric acid was added to the aqueous layer to be acidic, and then extraction was performed using ethyl acetate. The extract was washed with saturated saline, and then dried using anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the obtained residue was purified by silica gel chromatography (hexane-ethyl acetate 95:5 to 50/50) to give 38.3 g of the title compound (yield: 45%).
Quantity
82 g
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reactant
Reaction Step One
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400 mL
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solvent
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50 g
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0 (± 1) mol
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Reaction Step Four
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103 g
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reactant
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200 mL
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Reaction Step Five
Yield
45%

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